4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Lipophilicity Drug Design Lead Optimization

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 803732-49-2) is a heterocyclic small molecule with the formula C₈H₁₂N₂S and a molecular weight of 168.26 g/mol. It is a partially saturated derivative of the benzothiazole pharmacophore, characterized by a single methyl substituent at the 4-position of the tetrahydro ring, which introduces a chiral center absent in the unsubstituted core scaffold.

Molecular Formula C8H12N2S
Molecular Weight 168.26
CAS No. 803732-49-2
Cat. No. B2689324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
CAS803732-49-2
Molecular FormulaC8H12N2S
Molecular Weight168.26
Structural Identifiers
SMILESCC1CCCC2=C1N=C(S2)N
InChIInChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10)
InChIKeyQNLHFBTXUZMMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 803732-49-2): A Chemically Distinct Tetrahydrobenzothiazole Building Block


4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 803732-49-2) is a heterocyclic small molecule with the formula C₈H₁₂N₂S and a molecular weight of 168.26 g/mol. It is a partially saturated derivative of the benzothiazole pharmacophore, characterized by a single methyl substituent at the 4-position of the tetrahydro ring, which introduces a chiral center absent in the unsubstituted core scaffold [1]. The 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine core is a recognized privileged structure in medicinal chemistry, with over 40 entries in the Cambridge Structural Database and documented utility as a starting material for inhibitors of targets such as DNA gyrase, Hsp90, and HCV replication [2][3]. Reputable vendors supply this specific methyl-substituted analog at standard purities of 97%, supported by batch-specific QC documentation including NMR, HPLC, or GC .

Procurement Risk: Why a Generic Tetrahydrobenzothiazole Cannot Substitute for the Specific 4-Methyl Analog


Indiscriminate substitution of a general 'tetrahydrobenzo[d]thiazol-2-amine' for the precise 4-methyl analog introduces critical and quantifiable risks in a research or development program. The single methyl group at the 4-position is not a passive bystander; it alters the calculated partition coefficient (XLogP3) from 1.5 (unsubstituted parent) to 2.0 (4-methyl derivative), a shift of +0.5 log units that can significantly impact solubility, permeability, and non-specific binding profiles [1][2]. Furthermore, it creates a stereocenter, whereas the parent scaffold is achiral [1]. This introduces the necessity for chiral resolution or stereoselective synthesis in downstream applications, which is entirely absent when using the unsubstituted core. Selecting an incorrect regioisomer, such as a 6-methyl analog, or the fully aromatic 4-methylbenzothiazole (XLogP3 = 2.4), will lead to different physicochemical and biological outcomes, rendering SAR data non-comparable and potentially derailing lead optimization campaigns [3].

Quantitative Differentiation Evidence for 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Amidst Its Closest Analogs


Increased Lipophilicity Versus the Unsubstituted Parent Core: XLogP3 Comparison

The calculated lipophilicity of the 4-methyl compound (XLogP3 = 2.0) is higher than that of the unsubstituted 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine parent scaffold (XLogP3 = 1.5) [1][2]. This represents a +0.5 log unit increase attributable to the single methyl group. For procurement, this means the 4-methyl analog is a distinct chemical entity with predictably different solubility and permeability characteristics, which are critical parameters in both biochemical assay design and preclinical PK studies.

Lipophilicity Drug Design Lead Optimization

Precise Lipophilicity Control Compared to the Fully Aromatic 4-Methylbenzothiazole

The target compound's tetrahydro ring distinguishes it from the fully aromatic 4-methylbenzo[d]thiazol-2-amine (CAS 1477-42-5). The aromatic analog has a higher computed XLogP3 of 2.4, while the saturated 4-methyl-tetrahydro derivative sits at 2.0 [1][2]. This -0.4 log unit difference, a consequence of the saturated cyclohexene ring, provides a tunable handle for reducing lipophilicity and potentially improving aqueous solubility while retaining the 4-methyl substitution pattern critical for target engagement.

Molecular Design Solubility Physicochemical Profiling

Introduction of a Chiral Center Absent in the Parent and Aromatic Analogs

The 4-methyl group on the saturated ring generates a stereocenter at the C4 position, making the molecule chiral [1]. In contrast, the unsubstituted 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 2933-29-1) is achiral, and the aromatic 4-methylbenzo[d]thiazol-2-amine (CAS 1477-42-5) is also planar and achiral. The target compound is typically supplied as a racemate, as indicated by the presence of one undefined atom stereocenter in its PubChem record [1]. This structural feature is absent in its closest comparators, creating a unique requirement for chiral analytical methods and the potential for stereoselective biological activity.

Chirality Stereochemistry Medicinal Chemistry

Supplier-Documented Quality Control and Safety Profile for Direct Procurement

For direct procurement decisions, the compound is available from major chemical suppliers at a standard purity of 97%, with batch-specific QC data including NMR, HPLC, or GC traceable to CAS 803732-49-2 . Its GHS safety profile is explicitly documented: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This specific purity and hazard profile allows for direct operational planning and risk assessment, which is critical for procurement in regulated research environments.

Quality Control Safety Assessment Procurement

Specific Application Scenarios for 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 803732-49-2) Supported by Differentiation Evidence


Chiral Lead Generation Scaffold in CNS Medicinal Chemistry

The unique presence of a chiral center at the 4-position distinguishes this compound from the achiral parent and aromatic analogs . This makes it a strategically superior starting point for CNS-focused medicinal chemistry programs where stereochemistry dictates receptor binding. Researchers can either use the racemate as an initial screening scaffold or resolve the enantiomers to explore stereospecific interactions with neurological targets such as monoamine receptors or ion channels, a dimension simply not available with the achiral alternatives.

SAR Studies Optimizing Lipophilicity for the Benzothiazole Pharmacophore

The quantifiable differences in XLogP3 among the 4-methyl tetrahydro analog (2.0), the unsubstituted parent (1.5), and the fully aromatic 4-methylbenzothiazole (2.4) create a precise lipophilicity gradient . This enables rigorous structure-activity relationship (SAR) studies where the impact of logP on target binding, cellular permeability, and off-target binding can be isolated. Procurement of this specific compound is essential for research groups constructing matched molecular pairs to deconvolute lipophilic efficiency (LipE) from other pharmacophoric contributions.

Building Block for DNA Gyrase and Hsp90 Inhibitor Libraries

The 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine core is a validated scaffold for developing potent inhibitors of bacterial DNA gyrase and human Hsp90, with second-generation compounds achieving nanomolar IC50 values . The 4-methyl derivative is the closest commercially available analog with a documented chiral center and modulated lipophilicity, making it a privileged starting material for synthesizing focused libraries aimed at these therapeutically relevant targets, particularly where improved pharmacokinetic properties are desired over the first-generation, unsubstituted core.

Precision Chemical Biology Tool with Traceable Quality Control

For research groups requiring absolute reproducibility in chemical biology or biochemical assay development, this compound is supplied at a certified 97% purity with access to batch-level QC documentation (NMR, HPLC, GC) . Its well-defined GHS safety profile (H302, H315, H319, H335) further allows for compliant laboratory handling . This documented quality and safety framework makes it suitable for use in shared research facilities, core laboratories, or CRO settings where chemical provenance and hazard communication are mandatory.

Quote Request

Request a Quote for 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.